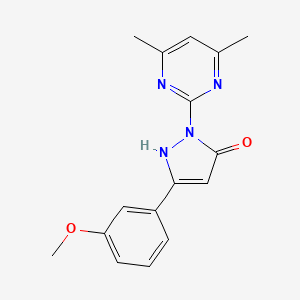

![molecular formula C18H19FN4O B5560428 7-fluoro-2-methyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5560428.png)

7-fluoro-2-methyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-quinolinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "7-fluoro-2-methyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-quinolinecarboxamide" belongs to a class of quinoline derivatives. Quinoline and its derivatives are known for their wide range of biological activities and have been extensively studied in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step chemical reactions. A typical approach may include Michael addition, cyclization, Mannich reaction, and condensation processes (Yuan et al., 2011). The synthesis of similar compounds usually starts with substituted anilines and involves steps like condensation with carboxylic acids or amides (I. Gracheva et al., 1982).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a pyrazole ring and a quinoline moiety. The arrangement of these rings and the substituents attached to them significantly influence the compound's chemical and biological properties (J. Portilla et al., 2008). Detailed structural analysis can be performed using techniques like X-ray crystallography, NMR, and mass spectrometry.

Chemical Reactions and Properties

Quinoline derivatives can undergo various chemical reactions, including cyclocondensation, N-alkylation, and reactions with different reagents leading to the formation of new functional groups or rings in the molecule (Seddigheh Sheikhi-Mohammareh et al., 2023). The presence of functional groups such as carboxamide or fluoro groups can significantly alter the chemical reactivity and stability of these compounds.

Wissenschaftliche Forschungsanwendungen

ATM Kinase Inhibition for Cancer Therapy

Compounds structurally similar to "7-fluoro-2-methyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-quinolinecarboxamide" have been identified as potent and highly selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, which plays a critical role in DNA damage response and cell cycle control. The selective inhibition of ATM kinase by such compounds, demonstrating efficacy in combination with DNA damage-inducing agents like irinotecan, represents a promising avenue for cancer therapy research (Degorce et al., 2016).

Antimycobacterial Activity

Another area of application is the development of novel antimycobacterial agents. Research on fluoroquinolone derivatives, which share a common quinoline core with "7-fluoro-2-methyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-quinolinecarboxamide," highlights their potential in combating Mycobacterium tuberculosis, including multi-drug resistant strains. These compounds have shown significant in vitro and in vivo efficacy, suggesting their importance in addressing tuberculosis and related mycobacterial infections (Dinakaran et al., 2008).

Antifungal and Anticancer Applications

Research into 6-fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]quinoline-2-carboxamide derivatives, related in structure to the compound , has demonstrated potential antifungal activities. The synthetic design based on bioisosterism principles indicates these compounds' utility in drug development, particularly for antifungal applications. Furthermore, certain derivatives have been explored for their antiproliferative activity against cancer cell lines, underscoring the versatility of this chemical scaffold in therapeutic research (Yuan et al., 2011).

DNA Gyrase Inhibition

Compounds incorporating the quinoline motif have also been investigated for their ability to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication. This action renders them potential candidates for antibacterial drug development, highlighting the relevance of such molecular frameworks in creating new antibiotics (Bhatt et al., 2015).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-fluoro-2-methyl-N-(4-pyrazol-1-ylbutan-2-yl)quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O/c1-12(6-9-23-8-3-7-20-23)22-18(24)16-10-13(2)21-17-11-14(19)4-5-15(16)17/h3-5,7-8,10-12H,6,9H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMITXPREKLCJJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)NC(C)CCN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-fluoro-2-methyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-quinolinecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5560357.png)

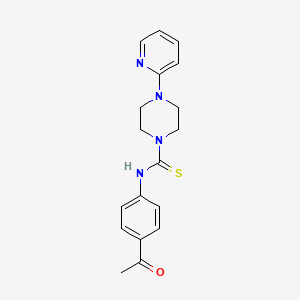

![N-[2-(1-methyl-4-piperidinyl)ethyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5560358.png)

![ethyl 2-oxo-5-[(2-pyridinylthio)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5560364.png)

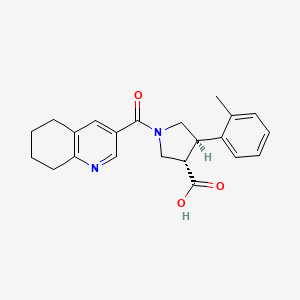

![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5560369.png)

![4-[4-(1,9-dioxaspiro[5.5]undec-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B5560371.png)

![ethyl 10-cyano-6-oxo-2,3-dihydro-6H-furo[2',3':4,5]pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B5560389.png)

![(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5560406.png)

![3-[(2-chlorobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5560414.png)

![2-{[4-(2-fluorophenoxy)-1-piperidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5560432.png)

![N-(3-fluoro-2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560453.png)

![N-(3,5-difluorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560457.png)